N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749187
InChI: InChI=1S/C14H18FN3/c1-10(2)18-9-14(11(3)17-18)16-8-12-4-6-13(15)7-5-12/h4-7,9-10,16H,8H2,1-3H3
SMILES:
Molecular Formula: C14H18FN3
Molecular Weight: 247.31 g/mol

N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15749187

Molecular Formula: C14H18FN3

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C14H18FN3
Molecular Weight 247.31 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine
Standard InChI InChI=1S/C14H18FN3/c1-10(2)18-9-14(11(3)17-18)16-8-12-4-6-13(15)7-5-12/h4-7,9-10,16H,8H2,1-3H3
Standard InChI Key UUBXMVYDRSYGNB-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(C)C

Introduction

N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole class, which is known for its diverse biological activities. This compound features a pyrazole ring substituted with a 4-fluorophenyl group and an isopropyl group. Despite the lack of specific literature directly referencing this compound, its structural similarities to other pyrazole derivatives suggest potential applications in pharmacology, particularly in areas such as anti-inflammatory, analgesic, and anticancer research.

Synthesis Methods

While specific synthesis methods for N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine are not detailed, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazines and appropriate carbonyl compounds. The introduction of the 4-fluorophenylmethyl group would typically involve alkylation reactions.

Biological Activity

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of a fluorine atom in the phenyl ring can enhance these activities by increasing the compound's lipophilicity and metabolic stability, which are beneficial for drug efficacy and selectivity.

Related Compounds and Their Activities

Several compounds share structural similarities with N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine. For example:

Compound NameMolecular FormulaKey Features
N-[(3-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amineNot explicitly stated, but similar to C16H18FN3Features a 3-fluorophenyl group instead of 4-fluorophenyl.
N-[(4-fluorophenyl)methyl]-3-(propan-2-yl)-1H-pyrazole-5-carboxamideC14H16FN3OContains a carboxamide group at the 5-position.
N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazole-3-carboxamideC14H16FN3OSimilar structure but with the carboxamide group at the 3-position.

Potential Applications

Given the biological activities associated with pyrazole derivatives, N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine may have potential applications in medicinal chemistry, particularly in the development of drugs targeting inflammation, pain, or cancer.

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